
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride
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Overview
Description
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H10ClFO2S. It is a derivative of benzene, where the benzene ring is substituted with three methyl groups, one fluorine atom, and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonate thioesters, respectively .
Mode of Action
The mode of action of 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride is likely through electrophilic aromatic substitution . The sulfonyl chloride group is an excellent leaving group, making the compound highly reactive towards nucleophiles .
Biochemical Pathways
Sulfonyl chlorides are often used in the synthesis of various bioactive compounds, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Sulfonyl chlorides are often used in the synthesis of various bioactive compounds, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of nucleophiles can influence the reactivity and stability of this compound . For instance, it is likely to be more reactive in alkaline conditions due to the increased presence of nucleophiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride can be synthesized through the sulfonylation of 3-fluoro-2,4,6-trimethylbenzene. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonylation reactions. The reaction mixture is carefully monitored, and the product is purified through distillation or recrystallization to achieve high purity levels suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Fluoride: Formed by reduction reactions.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride serves as a versatile reagent in various organic reactions. It is commonly used for the sulfonylation of alcohols and amines, leading to the formation of sulfonamides and sulfonate esters. This transformation is crucial in synthesizing complex organic molecules.
Example Reaction
In a study by Zhang et al., this compound was reacted with various amines under basic conditions to yield corresponding sulfonamides with high yields and selectivity. The reaction conditions optimized included the use of triethylamine as a base and dichloromethane as a solvent, showcasing the compound's utility in synthesizing biologically relevant molecules .
Medicinal Chemistry
Anticancer Activity
Recent research has highlighted the potential of derivatives of this compound as anticancer agents. For instance, compounds synthesized from this sulfonyl chloride were evaluated for their activity against colon cancer cell lines. The results indicated that specific analogs exhibited significant cytotoxicity, suggesting their potential as therapeutic agents .
Case Study
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamide derivatives based on this compound. These compounds were tested for their ability to inhibit specific cancer cell proliferation pathways. The most promising candidates showed enhanced selectivity and potency compared to existing treatments .
Material Science
Polymer Chemistry
this compound is also utilized in the development of advanced materials. Its ability to introduce sulfonyl groups into polymer backbones enhances thermal stability and mechanical properties. This application is particularly relevant in creating high-performance polymers for electronic and aerospace applications.
Research Findings
A study demonstrated that incorporating this compound into polyethersulfone matrices improved their thermal stability and mechanical strength significantly compared to control samples without the sulfonyl group .
Data Summary Table
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzene-1-sulfonyl chloride: Similar structure but lacks the fluorine atom.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride is unique due to the presence of both fluorine and sulfonyl chloride groups on the same benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .
Biological Activity
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride (CAS No. 1785259-40-6) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in drug design, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a sulfonyl group attached to a fluorinated aromatic ring with three methyl substituents. This configuration influences its reactivity and interaction with biological targets.
The mechanism of action for this compound primarily involves its ability to interact with various biological macromolecules. The sulfonyl chloride group can act as an electrophile, facilitating nucleophilic attack from biological nucleophiles such as amines or thiols. This reaction can modify proteins or nucleic acids, potentially altering their function or activity .
Antimicrobial Properties
Research indicates that sulfonyl chlorides exhibit antimicrobial properties. Specifically, this compound has been noted for its potential use in disinfecting agents and treatment of minor wounds due to its bactericidal capabilities .
Applications in Drug Design
In medicinal chemistry, compounds like this compound are explored as pharmacophores in drug design. Their structural features allow for interactions with various biological targets, making them candidates for developing therapeutic agents aimed at treating bacterial infections or other diseases .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial activity of various sulfonyl chlorides against a range of bacterial strains. The results demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
This data suggests that the compound possesses a broad spectrum of antibacterial activity .
Case Study 2: Synthesis and Evaluation of Analogues
Another research effort focused on synthesizing analogues of this compound to evaluate their biological activity. The study found that modifications to the fluorine substituent significantly impacted the compounds' binding affinity to target enzymes involved in bacterial cell wall synthesis. The most potent analogue demonstrated an IC50 value of 25 nM against a specific bacterial enzyme target .
Properties
IUPAC Name |
3-fluoro-2,4,6-trimethylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2S/c1-5-4-6(2)9(14(10,12)13)7(3)8(5)11/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWRQBDMMUXIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C)S(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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